
8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a sec-butylamino group, two methyl groups, a phenethyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with sec-butylamine and phenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can target the purine core or the phenethyl group, potentially yielding reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It may interact with enzymes or receptors, making it a candidate for drug development and biochemical research.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its interaction with biological targets.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
作用机制
The mechanism of action of 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Caffeine (1,3,7-trimethylxanthine): Similar purine structure but with different substituents.
Theophylline (1,3-dimethylxanthine): Another purine derivative with therapeutic applications.
Adenosine (6-amino-9-β-D-ribofuranosyl-9H-purine): A naturally occurring purine nucleoside.
Uniqueness: 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its sec-butylamino and phenethyl groups differentiate it from other purine derivatives, potentially leading to unique interactions and applications.
属性
IUPAC Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-5-13(2)20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-11-14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFZICFEFVZAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-bromophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2607511.png)
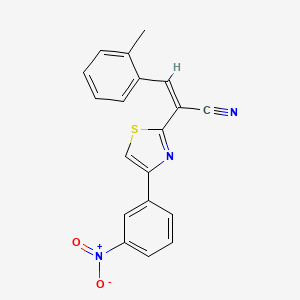
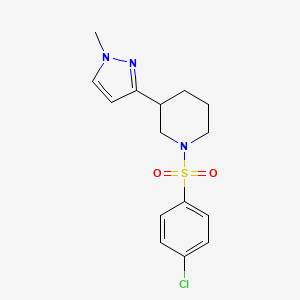
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2607517.png)
![(E)-4-(Dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2607518.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2607519.png)
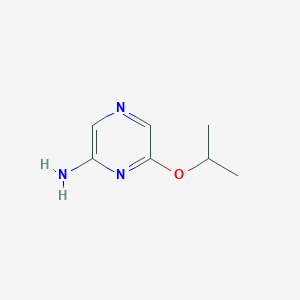
![(2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2607522.png)
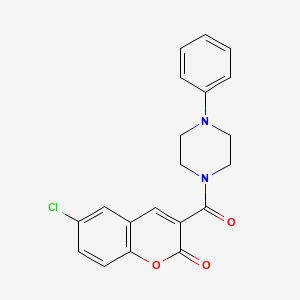
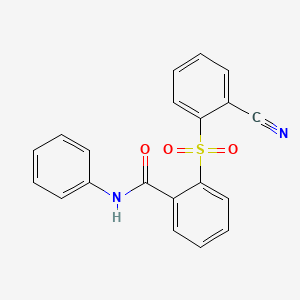
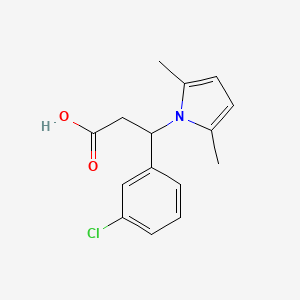
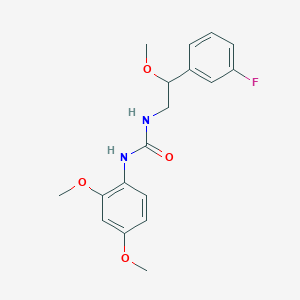
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)
